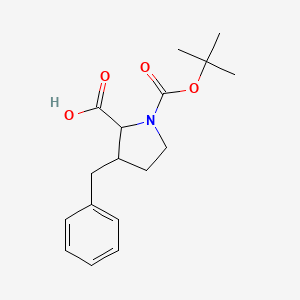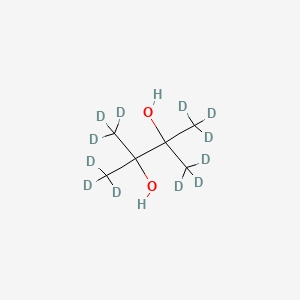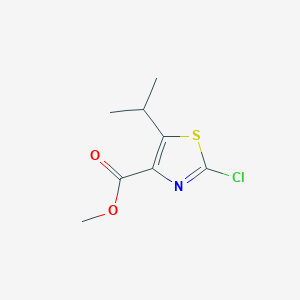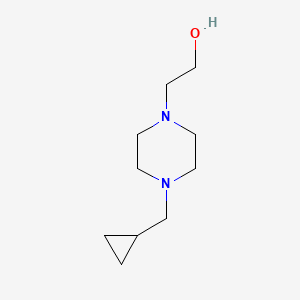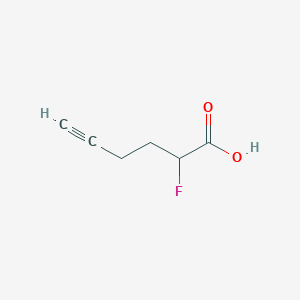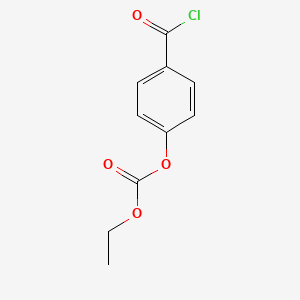
4-(Chlorocarbonyl)phenyl ethyl carbonate
Descripción general
Descripción
“4-(Chlorocarbonyl)phenyl ethyl carbonate” is a chemical compound with the molecular formula C10H9ClO4 and a molecular weight of 228.63 g/mol . It is commonly known as CEC and is a white crystalline powder. This compound is used as a monomer in the synthesis of polymers.
Synthesis Analysis
While specific synthesis methods for “4-(Chlorocarbonyl)phenyl ethyl carbonate” were not found, a related process involves the regioselective oxycarbonylation reaction with phenyl chloroformate at C6–OH, subsequent quantitative carbamoylation of C2–OH and C3–OH by isocyanates, and aminolysis of the reactive carbonate moieties .Aplicaciones Científicas De Investigación
Synthesis and Polymer Development
4-(Chlorocarbonyl)phenyl ethyl carbonate is a versatile compound in polymer science. Ubaghs et al. (2004) demonstrated its use in the synthesis of polyurethanes with pendant hydroxyl groups. The polyurethanes obtained were amorphous and displayed varying glass transition temperatures based on their methylene group content (Ubaghs et al., 2004).
Lithium-Ion Batteries
Phenyl carbonates, including variants like 4-(Chlorocarbonyl)phenyl ethyl carbonate, are important in the realm of lithium-ion batteries. Petibon et al. (2015) evaluated their impact as electrolyte additives, noting their role in modifying the solid electrolyte interphase, which is crucial for battery performance (Petibon et al., 2015).
Molecular Imprinting and Analytical Applications
Qi et al. (2010) utilized a derivative, 4-chlorophenyl (4-vinyl)phenyl carbonate, in the synthesis of molecularly imprinted polymers (MIPs) for phenols. This application is significant for analytical chemistry, as MIPs offer high selectivity and potential use in quantitative determinations (Qi et al., 2010).
Synthetic Chemistry and Pharmaceuticals
In synthetic chemistry, derivatives of 4-(Chlorocarbonyl)phenyl ethyl carbonate play a role in the synthesis of various compounds. For example, Ahmada and Tiwari (2021) explored its use in the synthesis of thiadiazolo[3,2-a] pyrimidine scaffolds, which have potential applications in pharmaceuticals (Ahmada & Tiwari, 2021).
Polymer Stabilization
Another application is in polymer stabilization. Mohamed et al. (2015) synthesized novel antimicrobial maleimido phenyl urea stabilizers using N-[4-(chlorocarbonyl) phenyl] maleimide. These stabilizers, when mixed with commercial stabilizers, showed enhanced efficiency in preventing thermal degradation of PVC, demonstrating the compound's utility in materials science (Mohamed et al., 2015).
Mecanismo De Acción
Target of Action
The primary target of 4-(Chlorocarbonyl)phenyl ethyl carbonate is related to its antimicrobial properties . It has been shown to have significant activity against both Gram-positive and Gram-negative bacteria, including Bacillis subtilis, Streptococcus pneumoniae, and Escherichia coli . It also exhibits antifungal activity against fungi such as Aspergillus fumigatus, Geotricum candidum, and Syncephalastrum racemosum .
Mode of Action
It is known that the compound can be used to synthesize a series of novel itaconimido aromatic hydrazide derivatives . These derivatives have been shown to exhibit good antimicrobial activity, suggesting that the compound may interact with its targets to inhibit their growth and proliferation .
Biochemical Pathways
It is known that the compound can be used in the synthesis of itaconimido aromatic hydrazide derivatives . These derivatives are characterized by high thermal stability and can be cyclodehydrated into the corresponding 1,3,4-oxadiazole derivatives . This suggests that the compound may affect pathways related to thermal stability and cyclodehydration .
Result of Action
The result of the action of 4-(Chlorocarbonyl)phenyl ethyl carbonate is the inhibition of microbial growth and proliferation . The compound’s derivatives have been shown to have good antimicrobial activity, with some displaying comparable or even better antibacterial and antifungal activities than reference bactericides or fungicides . Additionally, these derivatives have been found to have high thermal stability .
Action Environment
It is known that the compound’s derivatives exhibit high thermal stability , suggesting that they may be effective in a variety of environmental conditions
Propiedades
IUPAC Name |
(4-carbonochloridoylphenyl) ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c1-2-14-10(13)15-8-5-3-7(4-6-8)9(11)12/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKLCHCUARAYTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=CC=C(C=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30521016 | |
| Record name | 4-(Chlorocarbonyl)phenyl ethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30521016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57045-26-8 | |
| Record name | 4-(Chlorocarbonyl)phenyl ethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30521016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(carbonochloridoyl)phenyl ethyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B1367309.png)
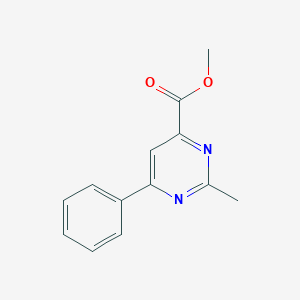



![2-Benzyl-5-(pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1367320.png)
